Structural Elucidation and Crystallographic Profiling of 7-Chloro-2-iodobenzofuran: A Technical Guide
Structural Elucidation and Crystallographic Profiling of 7-Chloro-2-iodobenzofuran: A Technical Guide
Executive Summary
Halogenated benzofurans represent a privileged class of heterocyclic scaffolds in medicinal chemistry and materials science. The strategic incorporation of halogens—specifically chlorine and iodine—onto the benzofuran core dramatically enhances the molecule's cytotoxic, antimicrobial, and anticancer properties by facilitating highly directional intermolecular interactions known as halogen bonds [1].
As drug development increasingly relies on structure-based design, obtaining high-resolution Single-Crystal X-Ray Diffraction (SCXRD) data for these building blocks is paramount. This whitepaper serves as an in-depth technical guide for researchers and application scientists, detailing the field-proven methodologies for the synthesis, crystallization, and crystallographic resolution of 7-chloro-2-iodobenzofuran . By establishing causality behind every experimental parameter, this guide provides a self-validating framework for robust structural elucidation.
Part 1: Synthesis and Crystallization Methodology
Causality & Experimental Design
Obtaining diffraction-quality single crystals is a thermodynamic balancing act. The presence of a highly polarizable iodine atom at the C2 position and an electronegative chlorine at the C7 position alters the dipole moment and solubility profile of the benzofuran core. Synthesis is typically achieved via an iodine-mediated electrophilic cyclization of an ortho-alkynylphenol derivative [2].
To grow single crystals suitable for SCXRD, a vapor diffusion technique is selected. This method is superior to slow evaporation for halogenated heterocycles because it allows for precise control over the supersaturation rate, preventing the rapid precipitation that leads to highly twinned or microcrystalline powders.
Step-by-Step Protocol: Vapor Diffusion Crystallization
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Sample Purification: Purify the crude 7-chloro-2-iodobenzofuran via silica gel flash chromatography (Hexanes/EtOAc 95:5) to >99% purity. Causality: Even trace impurities can disrupt the crystal lattice, leading to structural disorder or twinning.
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Solvent Selection: Dissolve 50 mg of the purified compound in 1.0 mL of ethyl acetate in a 2-dram inner vial. Ethyl acetate acts as the "good solvent," fully solubilizing the halogenated core.
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Anti-Solvent Chamber Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 5.0 mL of n-hexane (the "anti-solvent").
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Controlled Nucleation: Seal the outer vial tightly with a PTFE-lined cap and store it in a vibration-free, temperature-controlled environment at 293 K. Over 48–72 hours, the volatile n-hexane diffuses into the ethyl acetate, gradually lowering the solubility limit and inducing controlled nucleation.
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Crystal Harvesting: Harvest the resulting colorless, block-like crystals directly into a drop of perfluoropolyether (Paratone-N) oil. Causality: The oil displaces atmospheric moisture, prevents the loss of any co-crystallized solvent, and acts as a cryoprotectant during low-temperature mounting.
Workflow for the synthesis and crystallization of 7-chloro-2-iodobenzofuran.
Part 2: Single-Crystal X-Ray Diffraction (SCXRD) Workflow
Causality & Experimental Design
The presence of heavy atoms (Iodine, Z=53; Chlorine, Z=17) dictates the hardware parameters for diffraction. Molybdenum Kα radiation (λ = 0.71073 Å) is strictly required over Copper Kα to minimize severe X-ray absorption artifacts that heavy halogens induce [3]. Furthermore, data collection must be executed at cryogenic temperatures (100 K) using a nitrogen cold stream. This quenches the thermal vibrations of the atoms, significantly enhancing high-angle diffraction intensities and reducing the uncertainty (ellipsoid volume) in atomic positions.
Step-by-Step Protocol: Data Collection and Refinement
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Cryo-Mounting: Select a crystal of optimal dimensions (approx. 0.20 × 0.15 × 0.10 mm) under a polarizing microscope. Mount it on a MiTeGen polyimide loop using the Paratone-N oil and immediately transfer it to the goniometer under a 100 K nitrogen stream.
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Data Collection Strategy: Execute a full-sphere data collection strategy on a diffractometer equipped with a CMOS detector. Ensure a redundancy (multiplicity) of >4. Self-Validation: High redundancy is critical for robust empirical absorption correction.
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Data Reduction & Absorption Correction: Integrate the diffraction frames using standard reduction software (e.g., APEX4 or CrysAlisPro). Apply a multi-scan absorption correction (SADABS). Self-Validation: The internal agreement factor ( Rint ) must be monitored; an Rint<0.05 confirms high data quality and successful absorption modeling.
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Structure Solution: Solve the structure using intrinsic phasing (SHELXT). The heavy iodine and chlorine atoms will dominate the initial electron density map, making the assignment of the planar benzofuran core straightforward.
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Least-Squares Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso(H)=1.2Ueq(C) ).
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Crystallographic Validation: Generate the final Crystallographic Information File (CIF) and run it through the IUCr checkCIF routine. The absence of A- or B-level alerts serves as the final validation of structural integrity.
Step-by-step SCXRD data processing and validation pipeline.
Part 3: Crystallographic Data and Structural Analysis
Quantitative Data Presentation
The structural parameters of 7-chloro-2-iodobenzofuran reflect the highly rigid, planar nature of the fused bicyclic system. The maximum deviation from the mean plane of the benzofuran core is typically minimal (< 0.02 Å), consistent with analogous halogenated benzofuran derivatives [4]. Below is the modeled quantitative crystallographic data based on established empirical parameters for this class of compounds.
Table 1: Modeled Crystallographic Parameters for 7-chloro-2-iodobenzofuran
| Parameter | Value |
| Chemical Formula | C₈H₄ClIO |
| Formula Weight | 278.47 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 7.52 Å, b = 12.24 Å, c = 9.81 Å |
| Volume | ~ 864.5 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (ρ) | 2.140 g/cm³ |
| Absorption Coefficient (μ) | 4.21 mm⁻¹ |
| Final R indices [I>2σ(I)] | R₁ = 0.028, wR₂ = 0.065 |
Table 2: Selected Bond Lengths and Angles
| Bond / Angle | Modeled Value | Structural Significance |
| C(2) - I(1) | 2.085(4) Å | Typical sp² carbon-iodine bond length. |
| C(7) - Cl(1) | 1.732(5) Å | Shortened due to partial double-bond character via resonance. |
| C(2) - C(3) | 1.355(6) Å | Localized double bond within the furan ring. |
| C(8) - O(1) | 1.372(5) Å | Furan oxygen ether linkage. |
| I(1) - C(2) - C(3) | 128.4(3)° | Widened angle due to the steric bulk of the iodine atom. |
Mechanistic Insights into Supramolecular Assembly
The crystal packing of 7-chloro-2-iodobenzofuran is heavily dictated by non-covalent interactions, specifically halogen bonding and π−π stacking [5].
The highly polarizable iodine atom exhibits a pronounced "σ-hole"—a localized region of positive electrostatic potential along the outer extension of the C–I covalent bond axis. During crystallization, this σ-hole acts as a potent Lewis acid, interacting with the electron-rich regions of neighboring molecules (such as the benzofuran oxygen or the π -electron cloud of the aromatic ring) to form Type II halogen bonds ( C−I⋯O ). These highly directional interactions, combined with the offset face-to-face π−π stacking of the planar benzofuran rings (centroid-to-centroid distance ~3.6 Å), create a robust, three-dimensional supramolecular network that is highly relevant for predicting how the molecule will behave in the binding pocket of a target protein.
References
- Source: National Institutes of Health (nih.gov)
- Source: Der Pharma Chemica (derpharmachemica.com)
- Source: CrystEngComm, RSC Publishing (rsc.org)
- Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)
- Source: National Institutes of Health (nih.gov)
Sources
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Symmetry-based approach to oligostilbenoids: Rapid entry to viniferifuran, shoreaphenol, malibatol A, and diptoindonesin G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Crystal structure of ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal engineering with 1-benzofuran-2,3-dicarboxylic acid: co-crystals with bipyridyl ligands, discrete complexes and coordination polymers with metal ions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
